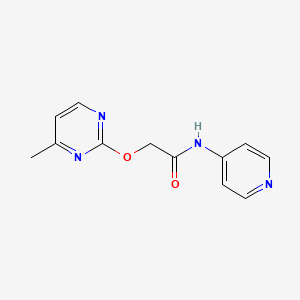
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core substituted with a mesityl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety
Métodos De Preparación
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidin-2-one Core: This can be achieved through the ring contraction and deformylative functionalization of piperidine derivatives. The process involves the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and an appropriate acylating agent.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by treating a suitable precursor with hydroxylamine and subsequent cyclization using acyl chloride.
Análisis De Reacciones Químicas
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, leading to the formation of reduced derivatives.
Substitution: The mesityl and oxadiazole groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-infective agent.
Materials Science: Its heterocyclic structure can be utilized in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The mesityl group may enhance the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyrrolidin-2-one Derivatives: Compounds with a pyrrolidin-2-one core are known for their diverse biological activities and synthetic versatility.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-9-5-10(2)15(11(3)6-9)19-8-13(7-14(19)20)16-17-12(4)18-21-16/h5-6,13H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODBITZNSJBPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC(CC2=O)C3=NC(=NO3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-oxo-10-thia-1,8-diazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),8-dien-12-yl}-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2784406.png)

![3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2784408.png)

![5-[1-(4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2784410.png)
![(4Z)-3-methyl-4-{[(4-phenoxyphenyl)amino]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2784413.png)
![3,4-dichloro-1-[3-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2784416.png)
![8-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2784417.png)

![[(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanamine;hydrochloride](/img/structure/B2784419.png)

![1-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}naphthalen-2-yl 2-methylbenzoate](/img/structure/B2784422.png)

![3'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)
